molecular formula C5H11ClN2O3S B14857682 H-Cys-Gly-OH.HCl

H-Cys-Gly-OH.HCl

Cat. No.: B14857682
M. Wt: 214.67 g/mol
InChI Key: HGERUFPYFACUBG-DFWYDOINSA-N
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Description

H-Cys-Gly-OH.HCl, also known as cysteinylglycine hydrochloride, is a dipeptide composed of cysteine and glycine. It is a significant intermediate in the metabolism of glutathione, a crucial antioxidant in the body. The compound plays a vital role in various biological processes, including redox reactions and metal ion regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Gly-OH.HCl typically involves the coupling of cysteine and glycine. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a protecting group for the amino and carboxyl groups . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cysteine-containing dipeptides, which are then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Gly-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

H-Cys-Gly-OH.HCl exerts its effects primarily through its thiol group, which can participate in redox reactions. The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It also plays a role in the regulation of metal ions by binding to them and preventing their participation in harmful reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys-Gly-OH.HCl is unique due to its role as an intermediate in glutathione metabolism. Unlike glutathione, which has a broader range of functions, this compound is more specialized in redox reactions and metal ion regulation .

Properties

Molecular Formula

C5H11ClN2O3S

Molecular Weight

214.67 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C5H10N2O3S.ClH/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H/t3-;/m0./s1

InChI Key

HGERUFPYFACUBG-DFWYDOINSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S.Cl

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S.Cl

Origin of Product

United States

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